N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Description
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 2-methylbenzamide moiety at position 2 and a thioether-linked 2-fluorophenylaminoethyl group at position 5 of the thiadiazole core. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The fluorine atom in the 2-fluorophenyl group enhances electronegativity and metabolic stability, while the methyl group on the benzamide may improve lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-6-2-3-7-12(11)16(25)21-17-22-23-18(27-17)26-10-15(24)20-14-9-5-4-8-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTNYZHAUKYFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, structure, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 406.43 g/mol. The structure features:
- Thiadiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Fluorophenyl group : Enhances lipophilicity and bioactivity.
- Amide linkage : Common in biologically active compounds, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H12F2N4O2S2 |
| Molecular Weight | 406.43 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds containing thiadiazole structures exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.
- Mechanism of Action :
- Inhibition of angiogenesis : Compounds with thiadiazole rings have been shown to disrupt the formation of new blood vessels that tumors need to grow.
- Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various bacterial strains, including resistant strains.
- Activity Spectrum :
- Effective against Gram-positive and Gram-negative bacteria.
- Potential against fungi and certain viral pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
- The presence of fluorine atoms enhances the lipophilicity, potentially increasing membrane permeability.
- Variations in the thiadiazole substituents can alter binding affinity to biological targets.
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives in preclinical models:
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related 1,3,4-thiadiazole derivatives is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
